molecular formula C13H14N2O B1312949 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile CAS No. 96232-41-6

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Cat. No. B1312949
CAS RN: 96232-41-6
M. Wt: 214.26 g/mol
InChI Key: FNUVUUPRYIYVRL-FMIVXFBMSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the dimethylamino, methylbenzoyl, and acrylonitrile groups. For example, a compound like 3-methyl-1-phenyl-1H-pyrazol-5-one can be synthesized by selective C-acylation .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the dimethylamino group might participate in reactions with acids to form salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, a compound like 4-(Dimethylamino)benzaldehyde has a melting point of 72-75 °C and is insoluble in water .

Scientific Research Applications

Synthesis and Reactivity

  • The compound has been utilized in the synthesis of novel 3-heteroarylindoles, indicating its versatility in forming condensed meridianine analogs with potential biological activities (Radwan et al., 2009). These findings suggest the compound's utility in the development of new pharmaceuticals or materials with unique properties.

Mechanistic Insights

  • Research into the intrinsic catalytic activity of tertiary amines, including derivatives of the discussed compound, has provided insights into the mechanistic underpinnings of the Baylis–Hillman reaction, showcasing an unexpected temperature effect (Souza & Vasconcellos, 2004). This contributes to our understanding of reaction mechanisms and can influence the design of new catalysts.

Structural and Physical Properties

  • Studies have explored the Z/E-Isomerism of derivatives of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, revealing insights into their crystal structures and intermolecular interactions. Such investigations are crucial for understanding the material properties and could inform the development of materials with specific optical or electronic characteristics (Tammisetti et al., 2018).

Polymerization Processes

  • The compound has played a role in the initiation of polymerization processes, particularly in the polymerization of acrylonitrile by related organometallic compounds. This research is significant for the synthesis of polyacrylonitrile and related polymers, which have applications in various industrial sectors (Billingham et al., 1974).

Microwave-assisted Synthesis

  • The compound has been employed in the microwave-assisted synthesis of bipyrazolyls and pyrazolyl-substituted pyrimidines, demonstrating its utility in facilitating efficient and rapid synthesis of complex heterocyclic compounds. This approach is valuable for accelerating the discovery and development of new drugs and materials (Hoz et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, a compound like 4-(Dimethylamino)benzaldehyde is classified as a skin sensitizer .

properties

IUPAC Name

(E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-4-6-11(7-5-10)13(16)12(8-14)9-15(2)3/h4-7,9H,1-3H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUVUUPRYIYVRL-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C/N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

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